molecular formula C16H26N2O2 B261395 N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine

N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine

Katalognummer B261395
Molekulargewicht: 278.39 g/mol
InChI-Schlüssel: HTGRSXHZUZLKEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine, also known as EMD 386088, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. In

Wissenschaftliche Forschungsanwendungen

N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 has been studied for its potential therapeutic applications in various diseases. It has been shown to have a high affinity for the serotonin 5-HT7 receptor, which is involved in the regulation of mood, sleep, and cognitive function. Studies have suggested that N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 may have antidepressant, anxiolytic, and cognitive-enhancing effects.

Wirkmechanismus

N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 acts as a selective antagonist of the serotonin 5-HT7 receptor. It binds to the receptor and prevents the binding of serotonin, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways. The exact mechanism by which N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 produces its therapeutic effects is not yet fully understood.
Biochemical and Physiological Effects
Studies have shown that N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 produces a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the prefrontal cortex and striatum, which are regions of the brain involved in mood regulation and reward processing. It has also been shown to increase the levels of the neurotrophic factor BDNF, which is involved in the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 has several advantages for use in lab experiments. It is a highly selective antagonist of the serotonin 5-HT7 receptor, which allows for the specific targeting of this receptor. It also has a high affinity for the receptor, which means that it can be used at low concentrations. However, N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 has some limitations. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. It is also expensive to synthesize, which may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088. One area of research is the potential therapeutic applications of the compound in various diseases. Studies have suggested that N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 may be effective in the treatment of depression, anxiety, and cognitive impairment. Further studies are needed to confirm these findings and to explore the potential side effects of the compound.
Another area of research is the development of new compounds that target the serotonin 5-HT7 receptor. N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 is a promising compound, but it has some limitations. The development of new compounds with improved pharmacokinetic properties and fewer side effects could lead to the development of new treatments for various diseases.
Conclusion
N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 is a chemical compound that has been extensively studied for its potential therapeutic applications. It acts as a selective antagonist of the serotonin 5-HT7 receptor and has been shown to have antidepressant, anxiolytic, and cognitive-enhancing effects. While N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 has several advantages for use in lab experiments, it also has some limitations. Further research is needed to explore the potential therapeutic applications of the compound and to develop new compounds that target the serotonin 5-HT7 receptor.

Synthesemethoden

The synthesis of N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 involves the reaction of 3-ethoxybenzyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base catalyst. The reaction yields N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 as a white solid with a melting point of 139-141°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Eigenschaften

Produktname

N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine

Molekularformel

C16H26N2O2

Molekulargewicht

278.39 g/mol

IUPAC-Name

N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C16H26N2O2/c1-2-20-16-6-3-5-15(13-16)14-17-7-4-8-18-9-11-19-12-10-18/h3,5-6,13,17H,2,4,7-12,14H2,1H3

InChI-Schlüssel

HTGRSXHZUZLKEG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)CNCCCN2CCOCC2

Kanonische SMILES

CCOC1=CC=CC(=C1)CNCCCN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.